An In-depth Technical Guide to Diallyl Sulfoxide: Structure, Properties, and Biological Significance
An In-depth Technical Guide to Diallyl Sulfoxide: Structure, Properties, and Biological Significance
This guide provides a comprehensive technical overview of diallyl sulfoxide, a key organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, properties, synthesis, and biological relevance of diallyl sulfoxide, positioning it within the broader context of garlic-derived organosulfur compounds.
Introduction: The Place of Diallyl Sulfoxide in Organosulfur Chemistry
The organosulfur compounds derived from garlic (Allium sativum) are a subject of intense scientific scrutiny due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] While diallyl sulfide (DAS) and diallyl disulfide (DADS) are among the most studied of these compounds, their metabolites are increasingly recognized as significant contributors to their overall pharmacological effects. Diallyl sulfoxide (DASO) is a primary metabolite of diallyl sulfide, representing a critical intermediate in the biotransformation of this potent molecule.[3] Understanding the chemical and biological characteristics of diallyl sulfoxide is therefore essential for a complete picture of the mechanism of action of garlic's therapeutic benefits. This guide will focus specifically on diallyl sulfoxide, providing a detailed examination of its chemical nature and its role as a biologically active metabolite.
Chemical Structure and Identification
Diallyl sulfoxide is a sulfoxide compound featuring two allyl groups attached to a sulfinyl group. The presence of the sulfoxide functional group introduces chirality at the sulfur atom, meaning that diallyl sulfoxide can exist as a racemic mixture of (R)- and (S)-enantiomers.
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IUPAC Name: 3-prop-2-enylsulfinylprop-1-ene[4]
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Molecular Formula: C₆H₁₀OS[4]
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CAS Number: 14180-63-3[4]
The structure of diallyl sulfoxide is depicted in the diagram below.
Caption: Chemical structure of diallyl sulfoxide.
Synthesis of Diallyl Sulfoxide
Diallyl sulfoxide is not commonly available commercially and is typically synthesized in a laboratory setting via the oxidation of its precursor, diallyl sulfide. A common and effective method for this transformation is the use of hydrogen peroxide as a "green" oxidant, which selectively oxidizes the sulfide to a sulfoxide without significant over-oxidation to the corresponding sulfone when the reaction conditions are carefully controlled.[5]
Experimental Protocol: Oxidation of Diallyl Sulfide to Diallyl Sulfoxide
This protocol is based on a general method for the selective oxidation of sulfides to sulfoxides.[5]
Materials:
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Diallyl sulfide (DAS)
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Hydrogen peroxide (30% aqueous solution)
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Glacial acetic acid
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Dichloromethane (CH₂Cl₂)
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4M Sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve diallyl sulfide (1 equivalent) in glacial acetic acid.
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Slowly add hydrogen peroxide (30% solution, 2-4 equivalents) to the stirred solution at room temperature. The addition should be dropwise to control the exothermic reaction.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete (disappearance of the starting sulfide), carefully neutralize the reaction mixture with a 4M aqueous solution of sodium hydroxide.
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Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude diallyl sulfoxide.
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The crude product can be further purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
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Glacial Acetic Acid: Serves as a solvent and a catalyst for the oxidation reaction with hydrogen peroxide.
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Controlled Addition of H₂O₂: The slow, dropwise addition is crucial to manage the exothermicity of the reaction and to prevent over-oxidation to diallyl sulfone.
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TLC Monitoring: Essential for determining the endpoint of the reaction to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct.
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Neutralization and Extraction: Standard workup procedure to isolate the organic product from the acidic reaction medium and aqueous components.
Caption: Workflow for the synthesis of diallyl sulfoxide.
Physical and Chemical Properties
Table 1: Physicochemical Properties of Diallyl Sulfoxide and Related Compounds
| Property | Diallyl Sulfoxide | Diallyl Sulfide | Diallyl Disulfide |
| Molecular Formula | C₆H₁₀OS[4] | C₆H₁₀S[5] | C₆H₁₀S₂[6] |
| Molar Mass ( g/mol ) | 130.21 | 114.21[5] | 146.27[6] |
| Appearance | Data not available | Colorless to pale yellow liquid[7] | Clear, yellowish liquid[6] |
| Odor | Data not available | Strong, garlic-like[7] | Strong, garlic-like[6] |
| Boiling Point (°C) | Data not available | 138-139[8] | 138-139 (80% purity)[6] |
| Melting Point (°C) | Data not available | -85[8] | Data not available |
| Density (g/mL) | Data not available | ~0.888[8] | ~1.0[6] |
| Solubility in Water | Expected to be slightly soluble | Insoluble[8] | Insoluble[6] |
Spectroscopic Data:
Detailed experimental spectroscopic data (NMR, IR, MS) for diallyl sulfoxide are not widely reported. For research purposes, it would be necessary to synthesize the compound and perform these analyses. The expected spectroscopic features would include:
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¹H NMR: Signals corresponding to the allyl protons, with chemical shifts influenced by the adjacent sulfoxide group.
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¹³C NMR: Resonances for the sp² and sp³ hybridized carbons of the allyl groups.
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IR: A strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of diallyl sulfoxide, along with characteristic fragmentation patterns.
Biological Activity and Mechanism of Action
The biological effects of diallyl sulfoxide are intrinsically linked to its role as a metabolite of diallyl sulfide. Diallyl sulfide itself exhibits a broad range of therapeutic properties, including chemopreventive, neuroprotective, anti-inflammatory, and antioxidant activities.[6]
Metabolic Pathway
Diallyl sulfide is metabolized in vivo primarily by cytochrome P450 enzymes, particularly CYP2E1.[3] This enzyme catalyzes the S-oxidation of diallyl sulfide to form diallyl sulfoxide, which can be further oxidized to diallyl sulfone (DASO₂).[3]
Caption: Metabolic activation of diallyl sulfide.
Putative Biological Role of Diallyl Sulfoxide
While direct studies on the biological activities of isolated diallyl sulfoxide are scarce, its formation as a metabolite suggests it may play a significant role in the overall pharmacological effects of diallyl sulfide. It is plausible that diallyl sulfoxide, being more polar than its parent compound, may have different pharmacokinetic properties and target interactions.
The further metabolite, diallyl sulfone, has been shown to be a potent inhibitor of CYP2E1 and to protect against acetaminophen-induced hepatotoxicity.[3] This provides strong evidence that the metabolites of diallyl sulfide are biologically active and may contribute to its protective effects.
The potential mechanisms of action of diallyl sulfoxide are likely to overlap with those of its precursor, which include:
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Modulation of Drug-Metabolizing Enzymes: As a substrate and potential inhibitor of CYP2E1, diallyl sulfoxide may influence the metabolism of various xenobiotics.
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Antioxidant Effects: It may contribute to the antioxidant properties of garlic compounds by scavenging reactive oxygen species or by inducing the expression of antioxidant enzymes.
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Anti-inflammatory Action: Diallyl sulfide has been shown to suppress inflammatory pathways, and its metabolites may share this activity.[3]
Further research is needed to isolate diallyl sulfoxide and investigate its specific biological activities and mechanisms of action. Such studies would provide a more complete understanding of the therapeutic potential of garlic-derived organosulfur compounds.
Conclusion and Future Directions
Diallyl sulfoxide is a key, yet understudied, metabolite of diallyl sulfide. While its chemical structure is known, a comprehensive characterization of its physical, chemical, and biological properties is still lacking. The development of robust synthetic protocols and the isolation of pure diallyl sulfoxide are critical next steps for enabling detailed investigations into its pharmacological effects. For researchers in drug development, understanding the contribution of metabolites like diallyl sulfoxide to the overall activity of a parent compound is crucial for predicting efficacy and potential drug-drug interactions. Future research should focus on elucidating the specific roles of diallyl sulfoxide in the anti-inflammatory, antioxidant, and chemopreventive effects attributed to garlic and its extracts.
References
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Diallyl disulfide. In: Wikipedia. ; 2023. Accessed January 20, 2024. [Link]
- Diallyl Disulfide and Related Sulfides.
- Ji, X., Tan, H., Qiao, X., & Zhang, Q. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity, 2021, 1-15.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11617, Diallyl sulfide. [Link]. Accessed Jan. 20, 2024.
- Shang, A., Cao, S. Y., Xu, X. Y., Gan, R. Y., Tang, G. Y., Corke, H., ... & Li, H. B. (2019).
- Lakshman, M. K., & Singh, M. K. (2012). Effective oxidation of sulfides to sulfoxides with hydrogen peroxide under transition-metal-free conditions. Tetrahedron Letters, 53(1), 119-122.
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Diallyl sulfide. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]. Accessed January 20, 2024.
- Anwar, M. M., & El-Sherif, G. H. (2018). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Journal of Medicinal Chemistry, 61(23), 10447-10465.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 161032, Diallyl sulfoxide. [Link]. Accessed Jan. 20, 2024.
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Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology. [Link]. Accessed January 20, 2024.
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A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities. ResearchGate. [Link]. Accessed January 20, 2024.
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Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. MDPI. [Link]. Accessed January 20, 2024.
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